molecular formula C8H7NO B014957 3-(3-Pyridyl)acrolein CAS No. 28447-15-6

3-(3-Pyridyl)acrolein

Cat. No. B014957
CAS RN: 28447-15-6
M. Wt: 133.15 g/mol
InChI Key: FLPQTOXLAPFNMR-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives often involves multicomponent reactions, demonstrating the versatility and reactivity of acrolein derivatives. For instance, a combinatorial synthesis approach has been utilized for the generation of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives through a three-component reaction under catalyst-free conditions, indicating the potential pathway for synthesizing related structures (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(3-Pyridyl)acrolein and its derivatives plays a crucial role in their reactivity and application. Structural analysis is essential in understanding the electronic and steric effects influencing their chemical behavior. For instance, the synthesis and characterization of dithieno[3,2-b:2',3'-d]pyrroles incorporating N-acyl groups have allowed stabilization of the HOMO and LUMO energy levels, showing the impact of molecular structure on electronic properties (Evenson & Rasmussen, 2010).

Chemical Reactions and Properties

3-(3-Pyridyl)acrolein undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, its involvement in the formation of acrolein-specific adducts during lipid peroxidation-modification of proteins showcases its reactivity with biological molecules (Maeshima et al., 2012).

Scientific Research Applications

  • Lung Diseases and Respiratory Cancers

    • Field : Medical Science
    • Application : Acrolein is a major component of tobacco smoke and is linked to the development of lung diseases and respiratory cancers .
    • Methods : Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .
    • Results : High concentrations of acrolein have been found in both mainstream and side-stream tobacco smoke .
  • Diabetes and Digestive System Diseases

    • Field : Medical Science
    • Application : Acrolein is involved in the pathogenesis of many diseases, including diabetes and digestive system diseases .
    • Methods : Dietary intake is one of the main routes of human exposure to acrolein, which is a major public health concern .
    • Results : This review focuses on the molecular mechanisms of acrolein activity in the context of its involvement in the pathogenesis of diseases related to the digestive system, including diabetes, alcoholic liver disease, and intestinal cancer .
  • Cancer Biomarker

    • Field : Medical Science
    • Application : Acrolein holds excellent potential as a biomarker in various oxidative stress-related diseases, including cancer .
    • Methods : A direct method to target and visualize acrolein in biological systems might be essential to provide tools for diagnosis and therapeutic purposes .
    • Results : Acrolein has been proven to increase the pulmonary tumorigenic activity of the nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .
  • Adsorption on Borophene Nanosheet

    • Field : Material Science
    • Application : Acrolein can be adsorbed onto the surface of B36 borophene nanosheet . This has potential applications in designing acrolein sensors .
    • Methods : The adsorption of acrolein on both convex and concave surfaces of borophene is mainly governed by van der Waals interactions . The adsorption energy is strengthened and favored when multiple acrolein molecules adsorb on the edge sides of borophene through their terminal carbonyl oxygen atom .
    • Results : The calculated HOMO–LUMO energy gaps were significantly reduced upon adsorption affecting, therefore, the electrical conductance of borophene .
  • Environmental Pollutant

    • Field : Environmental Science
    • Application : Acrolein is a commonly encountered pollutant of health concern . It is frequently used in industrial synthesis, and is also a byproduct of combustion and other high temperature processes, especially those involving biological substances, e.g., forest fires, deep frying, or cigarette smoke .
    • Methods : The processes that decompose acrolein are poorly understood .
    • Results : Despite the need for investigation of the decomposition processes of acrolein, it remains a major environmental pollutant .

Safety And Hazards

Acrolein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, skin, and mucous membrane, and decrease pulmonary function . Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQTOXLAPFNMR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridyl)acrolein

CAS RN

28447-15-6
Record name NSC211742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Sakakibara, M Matsui - Agricultural and Biological Chemistry, 1979 - jstage.jst.go.jp
It is known that the carnivorous, herma phroditic sea slug, Navanax inermis Cooper1•3)(Opisthobranchia, Mollusca), thriving in the murky tidal mud flat along California coast, produces …
Number of citations: 27 www.jstage.jst.go.jp
T Biletzki, W Imhof - Synthesis, 2011 - thieme-connect.com
A library of heterocyclic products with a wide variety of organic residues is produced via a four-component reaction of α, β-unsaturated aldehydes, primary amines, carbon monoxide, …
ZA Krasnaya - Chemistry of Heterocyclic Compounds, 1999 - Springer
The researches of the author and her colleagues on the synthesis of α α-dicarbonyl-containing dienes with various structures and study of their valence isomerization to 2H-pyrans 1 H …
J Jiang, X Chen, J Feng, Q Wu, D Zhu - Journal of Molecular Catalysis B …, 2014 - Elsevier
A new (S)-enantioselective ω-transaminase (ω-TA) gene from Burkholderia vietnamiensis G4 was functionally expressed in Escherichia coli BL21 (DE3), and the purified recombinant N-…
LS Mydy, RW Hoppe, TM Hagemann… - Biochemistry, 2019 - ACS Publications
The acetoacetate decarboxylase-like superfamily (ADCSF) is a little-explored group of enzymes that may contain new biocatalysts. The low level of sequence identity (∼20%) between …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
LS Mueller - 2016 - search.proquest.com
The acetatoacetate decarboxylase-like superfamily (ADCSF) is a largely unexplored group of enzymes that may be a potential source of new biocatalysts. Bioinformatic analysis has …
BR Baker, M Cory - Journal of Medicinal Chemistry, 1969 - ACS Publications
A series of 33 meZa-substitutedbenzamidines were evaluated as inhibitors of guinea pig complement-sheep red blood cell-antibodv system in order to determine the optimum …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
X Gao, J Ren, Q Wu, D Zhu - Enzyme and microbial technology, 2012 - Elsevier
Carbon–carbon double bond of α,β-unsaturated carbonyl compounds can be reduced by enoate reductase (ER), which is an important reaction in fine chemical synthesis. A putative …
T Biletzki, W Imhof - European Journal of Organic Chemistry, 2012 - Wiley Online Library
The reaction of α,β‐unsaturated aldehydes, carbon monoxide, and but‐3‐en‐1‐amine in the presence of Ru 3 (CO) 12 as a precatalyst yields 1‐substituted 5,6,7,8‐tetrahydroindolizine …

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